molecular formula C27H21BrN2O4 B12024542 [4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate

[4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate

Cat. No.: B12024542
M. Wt: 517.4 g/mol
InChI Key: CCAZTLNCVJLMQX-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate: is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hydrazone: The reaction between 2-naphthalen-2-yloxypropanoyl chloride and hydrazine hydrate forms the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate undergoes a condensation reaction with 4-formylphenyl 2-bromobenzoate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the benzoate moiety can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

[4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as liquid crystals or polymers with unique optical properties.

Mechanism of Action

The mechanism of action of [4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

[4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate: can be compared with similar compounds such as:

The uniqueness of This compound

Properties

Molecular Formula

C27H21BrN2O4

Molecular Weight

517.4 g/mol

IUPAC Name

[4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C27H21BrN2O4/c1-18(33-23-15-12-20-6-2-3-7-21(20)16-23)26(31)30-29-17-19-10-13-22(14-11-19)34-27(32)24-8-4-5-9-25(24)28/h2-18H,1H3,(H,30,31)/b29-17+

InChI Key

CCAZTLNCVJLMQX-STBIYBPSSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br)OC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br)OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.